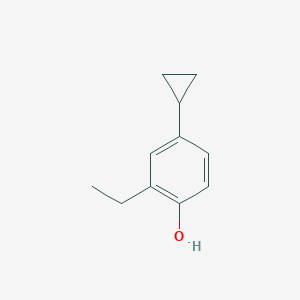

4-Cyclopropyl-2-ethyl-phenol

Description

4-Cyclopropyl-2-ethyl-phenol is a phenolic compound characterized by a phenol core substituted with a cyclopropyl group at the para-position (C4) and an ethyl group at the ortho-position (C2). The cyclopropyl moiety introduces steric strain and unique electronic effects due to its non-planar, strained three-membered ring.

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-cyclopropyl-2-ethylphenol |

InChI |

InChI=1S/C11H14O/c1-2-8-7-10(9-3-4-9)5-6-11(8)12/h5-7,9,12H,2-4H2,1H3 |

InChI Key |

DMALDUSQFIPJBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2CC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Cyclopropyl-2-ethyl-phenol with structurally or functionally related compounds identified in the evidence.

*Estimated based on structural analogs.

Key Comparative Insights:

Substituent Effects on Acidity: The phenol group in 4-Cyclopropyl-2-ethyl-phenol (pKa ~10) is less acidic than the carboxylic acid in 2-(4-cyclopropanecarbonyl)phenyl acid (pKa ~4.5) due to resonance stabilization of the conjugate base in the latter . Electron-withdrawing groups (e.g., Cl in 4-Chloro-2-[(R)-complex]phenol) further reduce phenol acidity compared to alkyl-substituted analogs .

Hydrophobicity and Solubility: The ethyl and cyclopropyl groups in 4-Cyclopropyl-2-ethyl-phenol increase logP (~3.2) compared to triazole-containing analogs (logP ~2.8), favoring membrane permeability but limiting aqueous solubility . Carboxylic acid derivatives (e.g., 2-(4-cyclopropanecarbonyl)phenyl acid) exhibit higher solubility in polar solvents due to ionizable -COOH groups .

Biological Relevance: Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation, as seen in antiviral candidates like 4-Chloro-2-[(R)-complex]phenol . Triazole moieties (e.g., in 2-(4-Chlorophenyl)-cyclopropyl-triazolol) improve target binding via hydrogen bonding, a feature absent in alkyl-substituted phenols .

Research Findings and Data Gaps

- Structural Stability: Cyclopropyl-substituted phenols exhibit rigid conformations, as demonstrated by single-crystal X-ray data (mean C–C bond deviation = 0.003 Å in 4-Chloro-2-[(R)-complex]phenol) .

- Synthetic Challenges : Introducing cyclopropyl groups requires specialized reagents (e.g., cyclopropanation agents), complicating synthesis compared to linear alkyl analogs .

- Data Limitations: Experimental data for 4-Cyclopropyl-2-ethyl-phenol (e.g., NMR, bioactivity) are absent in the evidence, necessitating further studies to validate inferred properties.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 4-Cyclopropyl-2-ethyl-phenol?

Methodological Answer:

- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phase: Acetonitrile/water (70:30 v/v) .

- Spectroscopy : Confirm structural identity via H NMR (CDCl₃, 400 MHz): Cyclopropyl protons appear as multiplet signals at δ 0.5–1.2 ppm, ethyl group protons as triplet (δ 1.3–1.5 ppm) and quartet (δ 2.5–2.7 ppm), and phenolic -OH as a broad singlet (δ 5.0–5.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ = 178.2 g/mol) .

Q. What safety protocols should be followed when handling 4-Cyclopropyl-2-ethyl-phenol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeation resistance using ASTM F739 standards) and safety goggles. Use lab coats to avoid skin contact .

- Ventilation : Perform synthesis/purification steps in a fume hood to mitigate inhalation risks.

- Waste Disposal : Neutralize phenolic waste with 10% sodium hydroxide before disposal in designated halogenated waste containers .

Q. How can researchers optimize the synthesis of 4-Cyclopropyl-2-ethyl-phenol to improve yield?

Methodological Answer:

- Key Reaction : Cyclopropane ring formation via Simmons-Smith reaction (Zn/Cu couple with diiodomethane) coupled with Friedel-Crafts alkylation for ethyl-phenol substitution .

- Catalytic Additives : Use BF₃·Et₂O (5 mol%) to enhance electrophilic aromatic substitution efficiency .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Typical yields range 60–75%; recrystallization from ethanol/water (1:3) improves purity to >98% .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across a concentration gradient (0.1–100 µM) to distinguish therapeutic vs. toxic thresholds .

- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected at low (antimicrobial) vs. high (cytotoxic) concentrations. Compare with control compounds like 4-phenylphenol .

- Model Organisms : Validate in C. elegans or zebrafish embryos to assess tissue-specific effects .

Q. What computational strategies are effective for predicting the reactivity of 4-Cyclopropyl-2-ethyl-phenol in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model cyclopropane ring strain (bond angles ~60°) and predict sites for electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess stability of the phenolic -OH group .

- SAR Modeling : Build QSAR models using MOE software to correlate substituent effects (e.g., ethyl vs. methyl groups) with antioxidant activity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in antioxidant assays?

Methodological Answer:

- Radical Scavenging Assays : Compare DPPH/ABTS radical quenching efficiency against Trolox standards. Use stopped-flow spectroscopy to measure kinetics .

- Redox Potential : Determine via cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in pH 7.4 buffer. Correlate E₁/₂ values with scavenging activity .

- Chelation Studies : Test Fe²⁺/Cu²⁺ binding using UV-Vis titration (λ = 510 nm for Fe²⁺-ferrozine complex disruption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.